H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH

Description

Contextualization of Modified Amino Acids in Synthetic Chemistry

Amino acids are fundamental organic molecules that serve as the primary building blocks of proteins. numberanalytics.com Their structure is characterized by a central carbon atom (the α-carbon) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R-group). nih.gov While there are 20 common proteinogenic amino acids, the field of synthetic chemistry has seen a vast expansion into the use of modified, or "unnatural," amino acids (UAAs). nih.gov

These modifications can occur at the amino group, carboxyl group, or, most commonly, the side chain, leading to a diverse array of derivatives with unique properties. numberanalytics.com The synthesis of these UAAs can be achieved through various chemical or enzymatic methods. numberanalytics.com Chemists utilize modified amino acids for several strategic purposes:

To create novel molecular scaffolds: Introducing non-standard side chains or stereochemistries allows for the synthesis of peptides and other molecules with unique three-dimensional structures.

To enhance biological stability: Peptides constructed from natural L-amino acids are often susceptible to rapid degradation by enzymes in biological systems. Incorporating UAAs can increase resistance to this enzymatic breakdown.

To modulate biological activity: The introduction of modified amino acids can alter the binding affinity and specificity of a peptide for its target, leading to the development of more potent and selective therapeutic agents. nih.gov

To serve as versatile synthons: Modified amino acids are widely used as key components in the synthesis of biologically active molecules, ligands for transition-metal catalysis, and specialized polymers. nih.gov

The ability to design and synthesize molecules with precisely controlled properties has made modified amino acids indispensable tools in drug discovery, materials science, and biochemistry. nih.govrsc.org

Significance of D-Amino Acid Derivatives as Chiral Building Blocks

Chirality is a fundamental property of most amino acids, meaning they exist in two non-superimposable mirror-image forms, or enantiomers: the L- (levo) and D- (dextro) forms. nih.govwikipedia.org While life on Earth is predominantly based on L-amino acids for protein synthesis, D-amino acids are not mere laboratory curiosities. nih.gov They are found in nature, notably as essential components of bacterial cell walls and in the venoms of certain animals. wikipedia.org

In synthetic chemistry, D-amino acids and their derivatives are highly valued as chiral building blocks. researchgate.net Their significance stems from their ability to introduce a specific, pre-defined stereochemistry into a target molecule. This is crucial in fields like pharmaceutical development, where the stereoisomerism of a drug can dramatically affect its efficacy and biological activity. nih.gov

The incorporation of D-amino acids into peptide chains is a well-established strategy to enhance their therapeutic potential. Peptides containing D-amino acids often exhibit increased stability and a longer half-life in vivo because they are resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. nih.gov While the substitution can sometimes alter the peptide's structure, in many cases, it can be done without negatively impacting the desired biological function, potentially making some combinations of L- and D-amino acids viable as essential life-building blocks. nih.govpreprints.org

Overview of Penicillamine (B1679230) (β,β-Dimethylcysteine) as a Unique Amino Acid Moiety

Penicillamine is a non-proteinogenic α-amino acid that is structurally analogous to the amino acid cysteine. mdpi.comnih.gov Its defining feature is the presence of two methyl groups on the β-carbon (the carbon adjacent to the α-carbon), a structure referred to as a geminal dimethyl group. wikipedia.org This seemingly small modification imparts unique chemical and physical properties that distinguish it significantly from cysteine.

This trifunctional molecule contains a thiol (-SH), an amine (-NH₂), and a carboxylic acid (-COOH) group. wikipedia.orgvaia.com The geminal dimethyl groups provide considerable steric hindrance around the thiol and the adjacent chiral center. This steric bulk can influence the conformational preferences of peptides into which it is incorporated and can affect the reactivity of the thiol group.

Like most amino acids, penicillamine is chiral. The D-enantiomer, D-penicillamine, is the form utilized in various chemical and pharmaceutical applications, as the L-enantiomer is known to be toxic. nih.gov Its well-documented ability to act as a chelating agent for heavy metals like copper highlights the distinct reactivity of its thiol group, which is central to its chemical utility. mdpi.comwikipedia.org

Role of the para-Methoxybenzyl (pMeOBzl) Protecting Group in Thiol Chemistry

The thiol (or sulfhydryl) group of cysteine and its derivatives like penicillamine is one of the most reactive functional groups found in amino acids. wikipedia.orgrsc.org It is readily oxidized, which can lead to the unwanted formation of disulfide bonds or other side reactions during a multi-step chemical synthesis. To prevent these reactions and ensure that the thiol group reacts only when intended, chemists employ "protecting groups."

A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity. rsc.org The para-Methoxybenzyl (pMeOBzl), also known as Methoxybenzyl (Mob), group is a widely used protecting group specifically for thiols. rsc.org

Key characteristics of the pMeOBzl group include:

Acid Labile: It can be removed (deprotected) under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA). The electron-donating methoxy (B1213986) group on the benzene (B151609) ring makes it more susceptible to acid cleavage than an unsubstituted benzyl (B1604629) group. chem-station.com

Orthogonality: The pMeOBzl group is stable under conditions used for other common protecting groups, such as the base-labile Fmoc group used in peptide synthesis. This "orthogonality" allows for selective deprotection strategies in the synthesis of complex molecules. rsc.org

Oxidative Cleavage: In addition to acid, it can also be removed under specific oxidative conditions, offering further flexibility in synthetic planning. chem-station.com

By protecting the highly reactive thiol of the penicillamine moiety, the pMeOBzl group allows chemists to incorporate this unique amino acid into growing peptide chains or other complex molecules with high precision and control. rsc.org

Research Landscape and Emerging Trends for H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH

This compound represents the convergence of the principles discussed above. It is a chiral building block (D-configuration) derived from a unique amino acid (penicillamine) where the reactive side-chain thiol is masked with a reliable protecting group (pMeOBzl). Consequently, its primary role in the research landscape is that of a specialized reagent for solid-phase peptide synthesis (SPPS) and solution-phase synthesis of complex organic molecules. google.com

The use of this compound allows for the site-specific incorporation of a D-penicillamine residue into a peptide sequence. This can be desirable for several reasons:

Inducing Structural Constraints: The steric bulk of the geminal dimethyl groups can force a peptide backbone into a specific conformation, which can be useful for studying protein folding or designing peptides with rigid structures.

Creating Novel Peptidomimetics: It is a key component in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved properties as potential therapeutics.

Emerging trends in chemical biology and drug discovery focus on the creation of increasingly complex and functionally diverse synthetic proteins and peptides. acs.org Building blocks like this compound are essential to this endeavor, enabling the precise engineering of molecules with tailored biological activities and enhanced stability profiles. Research involving this compound is often directed toward synthesizing constrained cyclic peptides or peptide analogues for applications in drug discovery and materials science. researchgate.net

Compound Data

Below is a table summarizing the key identifiers and properties of the subject compound.

| Property | Value |

| Chemical Name | D-Penicillamine, S-(4-methoxybenzyl)- |

| Synonyms | H-D-Pen(4-MeOBzl)-OH, H-β,β-Dimethyl-D-Cys(pMeOBzl)-OH |

| Molecular Formula | C₁₃H₁₉NO₃S |

| Molecular Weight | 269.36 g/mol |

| CAS Number | 53599-14-7, 1330286-51-5 |

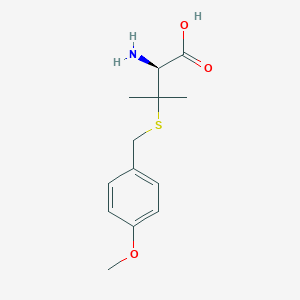

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOPBNWZZMNQAD-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)SCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Utilization of H Beta,beta Dimethyl D Cys Pmeobzl Oh As a Chiral Building Block in Organic Synthesis

Applications in Asymmetric Synthesis and Chiral Induction

The core utility of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH in asymmetric synthesis lies in its role as a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereocenter is created, the auxiliary can be cleanly removed and often recycled.

The D-penicillamine scaffold, from which this compound is derived, is particularly effective in this role due to the sterically demanding gem-dimethyl group and the presence of multiple coordination sites (amine, carboxyl, and sulfur). These features allow for the formation of well-defined, rigid transition states, which are crucial for high levels of stereochemical control. For instance, when attached to a prochiral enolate, the bulky D-penicillamine derivative can effectively shield one face of the enolate, forcing an incoming electrophile to attack from the less hindered face, thus leading to a high diastereomeric excess of the product.

While specific documented examples detailing the use of the S-(p-methoxybenzyl) protected form are not extensively available in publicly accessible literature, the principles of chiral induction demonstrated by other D-penicillamine derivatives are directly applicable. The p-methoxybenzyl (pmeobzl) group serves as a robust protecting group for the thiol functionality, which can be readily removed under specific conditions, allowing for further synthetic manipulations.

Stereoselective Transformations Facilitated by D-Penicillamine Scaffolds

The inherent chirality of the D-penicillamine framework has been successfully exploited to facilitate a variety of stereoselective transformations. One prominent example is the synthesis of chiral heterocyclic compounds, such as thiazolidines. The condensation of D-penicillamine with an achiral aldehyde leads to the formation of a thiazolidine (B150603) ring, creating a new stereocenter. The stereochemical outcome of this cyclization can be influenced by the reaction conditions and the nature of the aldehyde, often proceeding with high diastereoselectivity. scielo.br

Furthermore, derivatives of D-penicillamine can be employed as chiral ligands in metal-catalyzed asymmetric reactions. The ability of the amino acid backbone to chelate to a metal center, combined with the steric bulk of the gem-dimethyl group, can create a chiral environment around the metal, enabling enantioselective catalysis of reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Below is a representative table illustrating the potential diastereoselectivity achievable in reactions employing D-penicillamine-derived chiral auxiliaries.

| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) |

| Alkylation | Methyl Iodide | >95:5 |

| Aldol Addition | Benzaldehyde | >90:10 |

| Michael Addition | Methyl Vinyl Ketone | >85:15 |

Note: This table represents typical selectivities observed in reactions with D-penicillamine-derived chiral auxiliaries and is for illustrative purposes.

Integration into Complex Molecular Architectures via Chiral Pool Synthesis

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. digitellinc.comnih.govresearchgate.netdntb.gov.ua this compound, being derived from the non-proteinogenic amino acid D-penicillamine, is a valuable member of the chiral pool.

Its integration into complex molecular architectures allows for the direct incorporation of a specific stereochemical configuration without the need for a resolution step or an asymmetric synthesis. This approach is particularly efficient for the synthesis of natural products and their analogues that contain a similar structural motif. For example, the D-penicillamine core has been incorporated into the synthesis of beta-lactam antibiotics and other biologically active heterocyclic systems. nih.govrsc.orgnih.govum.esresearchgate.net The defined stereochemistry at the alpha-carbon of the amino acid is transferred to the final product, ensuring its enantiomeric purity.

The p-methoxybenzyl protecting group on the sulfur atom is advantageous in multi-step syntheses as it is stable to a wide range of reaction conditions and can be selectively removed when needed, allowing for the unmasking of the thiol group for further functionalization, such as the formation of disulfide bridges or other sulfur-containing moieties.

Development of Novel Organocatalytic Systems Derived from this compound

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. Chiral amino acids and their derivatives are excellent candidates for the development of organocatalysts. The bifunctional nature of compounds like this compound, possessing both a basic amine and an acidic carboxylic acid, allows them to act as Brønsted acid/base catalysts.

Furthermore, the D-penicillamine scaffold can be readily modified to generate a variety of organocatalytic systems. For instance, the amine group can be derivatized to form thioureas, squaramides, or other hydrogen-bonding motifs, which are effective in activating electrophiles and controlling the stereochemical outcome of reactions. The inherent chirality of the D-penicillamine backbone provides the necessary chiral environment to induce enantioselectivity.

While the development of organocatalysts specifically from this compound is an area with potential for further exploration, the foundational principles and successful application of other amino acid-derived organocatalysts strongly suggest its viability in this field.

Role of H Beta,beta Dimethyl D Cys Pmeobzl Oh in Advanced Peptide Chemistry

Strategic Incorporation into Peptide Sequences.

The introduction of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH into peptide chains is achieved through both solid-phase and solution-phase synthesis methodologies. The choice of strategy depends on the desired peptide's length, complexity, and the specific chemical properties of the sequence.

Solid-phase peptide synthesis (SPPS) is the predominant method for incorporating this compound into peptide sequences due to its efficiency and amenability to automation. nih.gov The building block is compatible with the two major SPPS strategies: Fmoc-based and Boc-based methodologies.

In Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS, the Nα-amino group is temporarily protected by the base-labile Fmoc group. altabioscience.com The side chains of amino acids are protected by acid-labile groups. altabioscience.com While Fmoc-Pen(Trt)-OH is a more commonly cited building block for introducing penicillamine (B1679230) in Fmoc SPPS, the principles are directly applicable to this compound after its Nα-Fmoc protection. merckmillipore.comnih.gov

The synthesis cycle involves the deprotection of the Nα-Fmoc group with a mild base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF), followed by coupling of the next Fmoc-protected amino acid. altabioscience.com The pMeobzl group on the thiol side chain of this compound is stable to the basic conditions required for Fmoc group removal, ensuring the integrity of the thiol protection throughout the synthesis. peptide.combachem.com

A significant challenge associated with cysteine and its derivatives, including penicillamine, in Fmoc-SPPS is the potential for racemization during the coupling step. researchgate.net This is particularly pronounced when using base-mediated activation methods. Therefore, careful selection of coupling reagents and conditions is paramount.

Table 1: Compatibility of this compound with Fmoc-Based SPPS

| Step | Reagent/Condition | Compatibility with pMeobzl Group | Considerations |

|---|---|---|---|

| Nα-Fmoc Deprotection | 20% Piperidine in DMF | High | The pMeobzl group is stable to these basic conditions. |

| Coupling | Acidic/Neutral Conditions | High | Minimizes racemization of the sterically hindered D-penicillamine residue. |

In tert-Butyloxycarbonyl (Boc)-based SPPS, the Nα-amino group is protected by the acid-labile Boc group, while side-chain protecting groups are typically removed by strong acids like hydrogen fluoride (B91410) (HF). nih.govnih.gov The derivative Boc-Pen(pMeBzl)-OH is specifically utilized in Boc chemistry. peptide.com The pMeobzl group is resistant to the repetitive treatments with trifluoroacetic acid (TFA) used to remove the Nα-Boc group during each cycle of the synthesis. bachem.comnih.gov

The general workflow for Boc-SPPS involves:

Removal of the Nα-Boc group with TFA.

Neutralization of the resulting ammonium (B1175870) salt with a tertiary amine, such as diisopropylethylamine (DIEA). peptide.com

Coupling of the next Boc-protected amino acid.

The pMeobzl protecting group remains intact throughout these steps and is typically removed during the final cleavage from the resin with a strong acid like HF. nih.gov Boc-based SPPS can sometimes offer advantages for the synthesis of "difficult sequences" compared to the Fmoc-based strategy. nih.gov

Table 2: Compatibility of this compound with Boc-Based SPPS

| Step | Reagent/Condition | Compatibility with pMeobzl Group | Considerations |

|---|---|---|---|

| Nα-Boc Deprotection | TFA | High | The pMeobzl group is stable to the conditions used for Boc removal. |

| Neutralization | DIEA in DCM | High | No effect on the pMeobzl group. |

The steric hindrance posed by the gem-dimethyl groups of the D-penicillamine residue in this compound makes efficient coupling a critical step. The selection of an appropriate coupling reagent is essential to ensure high yields and minimize side reactions, particularly racemization. mesalabs.com

Commonly used coupling reagents can be categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, can be effective. These conditions are generally acidic or neutral, which helps to suppress racemization.

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are powerful activators. However, their use often involves tertiary bases, which can increase the risk of racemization for sensitive residues. merckmillipore.com

Aminium/Uronium Salts: Reagents like HBTU, HATU, HCTU, and COMU are highly efficient and widely used. mesalabs.com For sterically hindered residues, a higher excess of the coupling reagent and extended coupling times may be necessary. mesalabs.com HATU, in particular, is often recommended for the introduction of sterically demanding amino acids. merckmillipore.com However, it's crucial to keep pre-activation times to a minimum to avoid racemization. merckmillipore.com COMU is noted for its superior racemization suppression compared to HOBt-based reagents. mesalabs.com

Table 3: Comparison of Coupling Reagents for D-Penicillamine Derivatives

| Coupling Reagent Class | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Carbodiimides | DIC/HOBt, DIC/Oxyma | Low racemization potential. | Slower reaction rates compared to other classes. |

| Phosphonium Salts | PyBOP | High coupling efficiency. | Often requires a tertiary base, increasing racemization risk. merckmillipore.com |

While less common for long peptides, solution-phase peptide synthesis (SPS) remains a valuable technique, particularly for the synthesis of short peptides or for large-scale production where purification of intermediates is desired. nih.govspringernature.com In this approach, protected amino acids or peptide fragments are coupled in an organic solvent. ekb.eg

The synthesis of peptides containing this compound in solution follows the fundamental principles of peptide bond formation. ekb.eg This involves the activation of the carboxyl group of one amino acid (or peptide fragment) and its subsequent reaction with the free amino group of another. The pMeobzl group on the thiol is stable under the various coupling conditions employed in solution-phase synthesis. The strategic protection of the Nα- and C-terminal ends is crucial to prevent unwanted side reactions. ekb.eg

Solid-Phase Peptide Synthesis (SPPS) with this compound.

Thiol Protecting Group Strategies in Peptides Incorporating this compound.

The protection of the highly reactive thiol group of cysteine and its analogs is mandatory during peptide synthesis to prevent side reactions, most notably oxidation to form disulfides. peptide.combachem.com The p-methoxybenzyl (pMeobzl) group in this compound is a key feature that dictates its application in peptide synthesis.

The pMeobzl group is an acid-labile protecting group. chem-station.comacs.org It is generally stable to the basic conditions of Fmoc removal and the milder acidic conditions of Boc removal, but it is cleaved by strong acids such as HF or TFA, often in the presence of scavengers. peptide.combachem.com The lability of the pMeobzl group can be modulated by the reaction conditions. For instance, its removal can be facilitated by reagents like 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in TFA.

The choice of the pMeobzl group is strategic, especially in syntheses where multiple disulfide bonds need to be formed regioselectively. By using a combination of thiol protecting groups with orthogonal stabilities, specific pairs of cysteine or penicillamine residues can be deprotected and oxidized sequentially. bachem.comacs.org For example, the pMeobzl group can be used in combination with:

Trityl (Trt) group: Also acid-labile, but can sometimes be removed under slightly different conditions, offering a degree of selective deprotection. peptide.com

Acetamidomethyl (Acm) group: Stable to both TFA and HF, but can be removed by treatment with mercury(II) acetate (B1210297) or iodine, allowing for disulfide bond formation after the peptide has been fully assembled and cleaved from the resin. peptide.combachem.com

tert-Butyl (tBu) group: A highly acid-stable group, often requiring specific deprotection methods. peptide.com

The steric hindrance provided by the gem-dimethyl groups in the penicillamine residue can also influence the formation and stability of disulfide bonds. researchgate.netnih.gov The Cys-Pen disulfide bond has been reported to be more resistant to reduction compared to a Cys-Cys disulfide bond, a feature that can be exploited in designing peptides with enhanced stability. researchgate.net

Table 4: Common Thiol Protecting Groups and their Compatibility

| Protecting Group | Cleavage Condition | Orthogonality with pMeobzl | Primary Application Strategy |

|---|---|---|---|

| p-Methoxybenzyl (pMeobzl) | Strong Acid (TFA, HF) peptide.combachem.com | - | Boc-SPPS side chain protection; final deprotection in Fmoc-SPPS. |

| Trityl (Trt) | Mild Acid (e.g., dilute TFA) peptide.com | Partial/Conditional | Commonly used in Fmoc-SPPS for simultaneous cleavage with the peptide from the resin. bachem.com |

| Acetamidomethyl (Acm) | Iodine, Hg(II) salts peptide.combachem.com | Yes | Regioselective disulfide bond formation post-synthesis. bachem.com |

Stability and Cleavage Conditions of the pMeOBzl Protection

The S-p-methoxybenzyl (pMeOBzl or Mob) group is a well-established thiol protecting group, particularly in Boc-based solid-phase peptide synthesis (SPPS). nih.gov Its stability and cleavage are critical factors that dictate its utility in synthetic strategies. The pMeOBzl group is generally stable to the repetitive mild acidic conditions used for the removal of temporary Nα-protecting groups like Boc.

However, the complete removal of the pMeOBzl group requires strong acidic conditions. luxembourg-bio.com Historically, hazardous reagents like hydrofluoric acid (HF) were employed for this purpose. nih.govluxembourg-bio.com More contemporary methods utilize trifluoroacetic acid (TFA) in cleavage cocktails, often at elevated temperatures or for extended reaction times. For instance, complete deprotection of S-Mob can be challenging and may require treatment with TFA at 40°C for several hours. nih.gov

To facilitate cleavage and prevent side reactions, scavengers are typically included in the TFA cocktail. Thioanisole has been shown to be essential for the effective removal of the pMeOBzl group from cysteine residues when using reagents like 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA. nih.govnih.gov The presence of such scavengers helps to suppress side reactions involving the reactive carbocations generated during cleavage. peptide.com Incomplete removal of the pMeOBzl group can be a significant issue, leading to a mixture of protected and deprotected peptides, which complicates purification.

The stability of the pMeOBzl group under various conditions allows for its use in orthogonal protection schemes, where different protecting groups can be selectively removed in the presence of others. This is particularly important in the synthesis of peptides with multiple disulfide bonds, where sequential and regioselective disulfide bond formation is required.

Table 1: Cleavage Conditions for pMeOBzl and Other Common Thiol Protecting Groups

| Protecting Group | Abbreviation | Cleavage Reagent/Conditions | Stability |

|---|---|---|---|

| p-Methoxybenzyl | pMeOBzl, Mob | Strong acids (e.g., HF, TFA with scavengers) | Stable to mild acid and base |

| Trityl | Trt | Mild acids (e.g., 1% TFA in DCM), I2 | Labile to acid |

| Acetamidomethyl | Acm | Iodine (I2), mercury(II) acetate | Stable to acid and base |

| tert-Butyl | tBu | PhS(O)Ph/CH3SiCl3 in TFA | Stable to TFA and redox conditions |

| tert-Butylthio | StBu | Reducing agents (e.g., thiols, phosphines) | Stable to acid and base |

Orthogonality of pMeOBzl with Other Protecting Groups for Multi-Thiol Peptides

The synthesis of peptides containing multiple disulfide bonds necessitates a sophisticated strategy of orthogonal protection to ensure the correct pairing of cysteine residues. ub.eduresearchgate.netrsc.org Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by employing distinct chemical conditions. rsc.orgbiosynth.com The pMeOBzl group plays a significant role in such strategies due to its unique cleavage requirements.

The pMeOBzl group is considered quasi-orthogonal to several other commonly used thiol protecting groups. For instance, it is stable under the conditions used to remove the acid-labile trityl (Trt) group (mild acid) and the iodine-labile acetamidomethyl (Acm) group. This allows for a hierarchical deprotection and disulfide bond formation strategy. A common approach involves the use of three different protecting groups, such as Trt, Acm, and pMeOBzl (Mob), for the three pairs of cysteines in a peptide with three disulfide bonds. nih.gov

A typical sequence for regioselective disulfide bond formation would be:

Selective removal of the Trt groups using mild acid, followed by oxidation to form the first disulfide bond.

Subsequent removal of the Acm groups using iodine, followed by oxidation to form the second disulfide bond.

Finally, the pMeOBzl groups are removed under strong acidic conditions (e.g., TFA with scavengers), and the final disulfide bond is formed through oxidation.

This stepwise approach ensures that the disulfide bonds are formed in a controlled and predetermined manner, avoiding the formation of scrambled isomers that can occur with random oxidation of all free thiols. nih.gov The combination of pMeOBzl with other protecting groups like tert-butyl (tBu) and tert-butylthio (StBu) further expands the repertoire of orthogonal strategies for complex peptide synthesis. nih.govnih.gov

Table 2: Orthogonality of Common Thiol Protecting Groups

| Protecting Group | Cleavage Condition | Orthogonal To |

|---|---|---|

| Trityl (Trt) | Mild Acid (e.g., 1% TFA) | Acm, pMeOBzl, tBu, StBu |

| Acetamidomethyl (Acm) | Iodine (I2) | Trt, pMeOBzl, tBu, StBu |

| p-Methoxybenzyl (pMeOBzl) | Strong Acid (e.g., HF, high % TFA) | Trt, Acm |

| tert-Butyl (tBu) | Strong Acid with specific reagents | Trt, Acm |

| tert-Butylthio (StBu) | Reducing Agents (e.g., DTT) | Trt, Acm, pMeOBzl, tBu |

Regioselective Disulfide Bond Formation in Penicillamine-Containing Peptides

The presence of the β,β-dimethyl groups in penicillamine introduces significant steric hindrance around the thiol group. This steric bulk can be exploited as a synthetic tool to control the formation of disulfide isomers, a phenomenon that is particularly useful in peptides containing both cysteine and penicillamine residues. nih.gov Research has shown that during oxidation, the formation of mixed Cys-Pen disulfides is often favored over the formation of Cys-Cys or Pen-Pen disulfides. nih.govresearchgate.net

This preference for mixed disulfide formation provides a degree of regioselectivity even without the use of orthogonal protecting groups. For example, in the synthesis of endothelin-1 (B181129) analogs containing two cysteines and two penicillamines, random oxidation of the tetrathiol predominantly yielded products with Cys-Pen disulfide bonds. nih.gov This strategy can be used to direct the folding of peptides and favor the formation of a specific, desired disulfide connectivity. researchgate.net

The steric hindrance provided by the dimethyl groups of penicillamine can also enhance the stability of the resulting disulfide bridge, making it more resistant to disulfide shuffling. nih.gov This is a valuable property, as disulfide bond scrambling can lead to a loss of biological activity and complicates the purification of the final product. The combination of orthogonal protecting groups with the inherent steric preferences of penicillamine offers a powerful and versatile approach for the regioselective synthesis of complex, multi-cyclic peptides with high fidelity. nih.govresearchgate.net

This compound in Peptide Ligation Strategies

Chemical ligation techniques have revolutionized the synthesis of large peptides and proteins by enabling the coupling of unprotected peptide fragments. This compound, as a precursor to N-terminal D-penicillamine residues, has found utility in these advanced synthetic methodologies.

Adaptation for Native Chemical Ligation (NCL) Variants

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of proteins, which involves the reaction between a C-terminal peptide thioester and an N-terminal cysteine-containing peptide. nih.gov While NCL is highly effective, its reliance on an N-terminal cysteine can be a limitation. To overcome this, various NCL variants have been developed, including Cysteine/Penicillamine Ligation (CPL). researchgate.net

In CPL, an N-terminal penicillamine residue can be used in place of cysteine. researchgate.net This is particularly advantageous when dealing with sterically hindered ligation sites, as the reactivity of penicillamine can facilitate the ligation reaction. nih.gov The synthesis of peptide fragments with an N-terminal penicillamine residue can be readily achieved using this compound in standard solid-phase peptide synthesis protocols. Following the synthesis of the peptide fragment, the pMeOBzl group is removed to expose the free thiol of the N-terminal D-penicillamine, making it available for ligation.

The use of penicillamine in NCL-type reactions has been demonstrated in the synthesis of various polypeptides. For instance, thiazolidine-masked penicillamine has been used for the iterative ligation of peptides to form homogeneous disulfide cross-linked polypeptides. nih.gov This approach allows for precise control over the structure and composition of the final product, which is crucial for studying structure-activity relationships.

Thiol-Mediated Ligation Approaches

Beyond classical NCL, other thiol-mediated ligation strategies can also benefit from the incorporation of penicillamine. These methods often involve the reaction of a thiol-containing peptide with another peptide fragment that has been activated at its C-terminus. The unique reactivity of the penicillamine thiol, influenced by the adjacent dimethyl groups, can be harnessed to achieve efficient and chemoselective ligation.

One such approach involves the ligation of peptides with C-terminal salicylaldehyde (B1680747) (SAL) esters to peptides bearing an N-terminal cysteine or penicillamine. nih.gov This method has been shown to be effective even at sterically demanding ligation junctions. The reaction proceeds through the formation of an N,S-benzylidene acetal (B89532) intermediate, which then rearranges to form a native amide bond. The use of N-terminal penicillamine in this context has been shown to result in smooth and complete ligation reactions. nih.gov

These thiol-mediated ligation strategies, in conjunction with the use of this compound as a synthetic precursor, provide a flexible and powerful toolkit for the assembly of complex peptide and protein targets that would be difficult to access through traditional synthetic methods.

Conformational Influence of beta,beta-Dimethyl-D-Cysteine Residues within Peptide and Peptidomimetic Structures

The incorporation of β,β-dimethyl-D-cysteine (D-penicillamine) into peptide and peptidomimetic structures has a profound impact on their conformational properties. nih.gov The gem-dimethyl group on the β-carbon atom introduces significant steric constraints, which restrict the rotational freedom around the Cα-Cβ and Cβ-S bonds of the amino acid side chain. nih.govnih.gov This conformational rigidity can be strategically employed to stabilize specific secondary structures and to modulate the biological activity of peptides.

Furthermore, the steric bulk of the penicillamine side chain can directly impact the interaction of the peptide with its receptor. nih.gov In some cases, this can lead to a dramatic change in biological activity, such as the conversion of a receptor agonist to an antagonist. The precise positioning of the penicillamine residue within the peptide sequence is therefore crucial for achieving the desired conformational and functional outcome. The ability to fine-tune the conformational properties of peptides through the site-specific incorporation of β,β-dimethyl-D-cysteine makes it a valuable tool in the design of novel peptidomimetics with enhanced stability and tailored biological profiles. nih.gov

Synthetic Challenges and Mitigation Strategies in Peptide Assembly Incorporating this compound

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of peptides with enhanced stability, conformational rigidity, and biological activity. This compound, a derivative of D-penicillamine, is a valuable building block for these advanced applications. However, its unique structure, featuring a sterically demanding gem-dimethyl substitution at the β-carbon and a bulky p-methoxybenzyl (pmeobzl) protecting group on the thiol side-chain, presents significant hurdles during solid-phase peptide synthesis (SPPS). Overcoming these challenges is critical for the successful assembly of target peptides.

The primary obstacle in utilizing this amino acid is severe steric hindrance. cem.com The two methyl groups on the β-carbon, combined with the large pmeobzl side-chain protector, create a crowded environment around the α-carbon and the N-terminal amine. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to dramatically reduced coupling reaction rates and efficiencies. nih.govresearchgate.net Standard coupling protocols that are effective for proteinogenic amino acids often result in incomplete reactions, leading to the formation of deletion sequences and significantly lower yields of the desired peptide.

This inherent steric hindrance can be exacerbated by on-resin aggregation of the growing peptide chain. sigmaaldrich.com Peptides containing multiple bulky and hydrophobic residues have a tendency to form secondary structures, such as β-sheets, which can cause the peptide chains to collapse and become inaccessible to reagents. nih.govnih.gov This phenomenon, often termed "difficult sequences," can bring the synthesis to a complete halt.

Furthermore, cysteine-containing peptides are susceptible to specific side reactions. Although the thiol group is protected by the pmeobzl group, improper handling or cleavage conditions can lead to side reactions. More critically, cysteine residues, particularly at the C-terminus, are prone to epimerization due to the increased acidity of the α-hydrogen. nih.gov While the use of the D-isomer preempts chiral inversion to the L-form, the potential for racemization remains a concern under harsh basic conditions used for Fmoc-group removal. csic.es

To address these formidable challenges, a range of specialized strategies and reagents have been developed. The selection of an appropriate coupling reagent is paramount for driving the reaction to completion. While traditional carbodiimide (B86325) reagents like DCC are often inefficient for hindered couplings, modern onium salt-based reagents have proven far more effective. researchgate.netuni-kiel.de

| Reagent Type | Examples | Application Notes for Hindered Couplings |

| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Highly efficient activators that form reactive esters. HATU is particularly effective for coupling N-methylated and other sterically hindered amino acids. bachem.com COMU is a safer, Oxyma-based alternative with comparable or superior efficiency. bachem.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Known for their high reactivity and utility in difficult couplings, including the formation of cyclic peptides and incorporation of N-methyl amino acids. researchgate.net PyAOP is especially effective in challenging cases. |

| Carbodiimides | DIC | Often used in combination with additives like OxymaPure or HOAt to enhance reaction rates and suppress racemization. This combination can be effective and is sometimes preferred for specific residues like Cys(Trt) to minimize side reactions. bachem.com |

Beyond the choice of coupling reagent, modification of the reaction conditions is a key mitigation strategy. Microwave-assisted SPPS has emerged as a powerful tool for overcoming the kinetic barriers associated with sterically hindered couplings. cem.com The application of microwave energy can significantly accelerate reaction times and improve yields for difficult steps. Additionally, strategic solvent choice, such as using mixtures of DMF with NMP or DMSO, can improve resin swelling and disrupt peptide aggregation, thereby enhancing reagent accessibility. nih.gov

In cases of extreme difficulty, a "double coupling" protocol may be employed, where the coupling reaction is performed twice to maximize the acylation of the N-terminal amine. Following the coupling step, a "capping" step using a highly reactive acylating agent like acetic anhydride (B1165640) is often implemented. This process acylates any unreacted free amines, preventing them from participating in subsequent coupling steps and simplifying the purification of the final product by minimizing deletion sequences.

Finally, the strategic use of backbone protecting groups on adjacent residues can be an effective, albeit complex, solution to aggregation. nih.gov Incorporating groups like 2-hydroxy-4-methoxybenzyl (Hmb) onto the backbone amide nitrogen of a nearby amino acid can disrupt the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation, thereby keeping the peptide chain solvated and accessible for subsequent synthetic steps. sigmaaldrich.comnih.gov

The successful incorporation of this compound into a peptide sequence requires a multi-faceted approach that anticipates and addresses the challenges of steric hindrance and potential side reactions. A carefully optimized protocol utilizing advanced coupling reagents, modified reaction conditions, and strategic synthetic tactics is essential for achieving high-purity, high-yield synthesis of these complex and valuable peptides.

Exploration of Derivatives and Analogues of H Beta,beta Dimethyl D Cys Pmeobzl Oh

Modifications of the para-Methoxybenzyl Protecting Group for Tuned Lability

The para-methoxybenzyl (PMB) group is a widely utilized protecting group for thiols, alcohols, and other nucleophilic functional groups in organic synthesis. total-synthesis.com Its popularity stems from its relative stability and the various methods available for its cleavage, offering a degree of orthogonality in complex synthetic schemes. total-synthesis.comnih.gov The lability of the PMB group can be modulated by introducing or altering substituents on the benzene (B151609) ring, thereby influencing its stability towards acidic or oxidative cleavage conditions.

The electron-donating nature of the methoxy (B1213986) group on the PMB ether facilitates its cleavage under oxidative conditions, for instance, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.comchem-station.com This reaction proceeds via a single electron transfer mechanism, forming a stabilized radical cation. The rate of this cleavage is significantly faster compared to that of an unsubstituted benzyl (B1604629) group. total-synthesis.com The stability of the PMB group can be further tuned by adding more methoxy substituents. For example, dimethoxybenzyl (DMB) groups, such as 2,4-DMB and 3,4-DMB, are cleaved under even milder conditions than the PMB group. chem-station.com This allows for selective deprotection when multiple, differentially substituted benzyl-type protecting groups are present in a molecule. chem-station.com

Conversely, the lability of the PMB group towards acid-mediated cleavage can also be adjusted. While less stable than standard benzyl ethers in acidic conditions, the PMB group's removal can be finely controlled. total-synthesis.com Trifluoroacetic acid (TFA) is a common reagent for the deprotection of PMB ethers. commonorganicchemistry.comnih.gov The stability of the protecting group towards acid can be influenced by the electronic nature of the substituents on the aromatic ring.

| Protecting Group | Common Cleavage Reagents | Relative Lability | Key Features |

| Benzyl (Bn) | H₂, Pd/C; Strong Acids | Least Labile | Stable to many synthetic conditions. |

| para-Methoxybenzyl (PMB) | DDQ, TFA, Strong Acids | Moderately Labile | Cleavable under oxidative conditions. total-synthesis.comchem-station.com |

| 2,4-Dimethoxybenzyl (DMB) | Milder acids, DDQ | More Labile | Allows for selective deprotection in the presence of PMB. chem-station.com |

| 3,4-Dimethoxybenzyl (DMB) | Milder acids, DDQ | More Labile | Similar to 2,4-DMB, offers tunable lability. chem-station.com |

Stereoisomeric and Isosteric Analogues of beta,beta-Dimethyl-Cysteine

H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH is a derivative of D-penicillamine, which is the D-enantiomer of beta,beta-dimethyl-cysteine. wikipedia.orgmdpi.com Penicillamine (B1679230) is a chiral molecule possessing one stereocenter at the alpha-carbon. wikipedia.org The two enantiomers, D-penicillamine and L-penicillamine, exhibit distinct physiological effects. L-penicillamine is toxic as it interferes with the action of pyridoxine (B80251) (vitamin B6). wikipedia.org

The geminal dimethyl groups at the beta-position distinguish penicillamine from cysteine. wikipedia.orgmdpi.com This structural feature has significant implications for its chemical reactivity and biological properties. Isosteric replacement involves substituting atoms or groups of atoms with others that have similar physical or chemical properties. In the context of beta,beta-dimethyl-cysteine, isosteric analogues could involve the replacement of the sulfur atom with other heteroatoms or modifications of the dimethyl groups.

| Compound | Structure | Key Features |

| D-Cysteine | Natural amino acid with a single thiol group. | |

| L-Cysteine | Enantiomer of D-cysteine. | |

| D-Penicillamine | Geminal dimethyl groups at the beta-position. wikipedia.orgmdpi.com | |

| L-Penicillamine | Enantiomer of D-penicillamine; known to be toxic. wikipedia.org |

Synthesis of Structurally Related Thiol-Protected D-Amino Acids

The synthesis of thiol-protected D-amino acids is a crucial aspect of peptide chemistry and drug development. researchgate.net Protecting the thiol group of cysteine and its analogues is necessary to prevent undesired side reactions, such as the formation of disulfide bonds, during peptide synthesis. google.com A variety of protecting groups have been developed for this purpose, each with its own set of conditions for introduction and removal. thieme-connect.de

The synthesis of these protected amino acids often involves the use of solid-phase peptide synthesis (SPPS), a widely adopted method that utilizes a solid support resin for the stepwise addition of amino acids. albany.edu The choice of protecting group strategy is critical for the successful synthesis of complex peptides, particularly those containing multiple disulfide bonds. rsc.org Orthogonal protecting groups, which can be removed under different conditions, are invaluable in such syntheses. rsc.org

Thiol-labile protecting groups, which can be removed under mild reducing conditions, have gained attention as they offer an alternative to traditional acid-labile or heavy metal-requiring deprotection methods. rsc.orgnih.gov For example, a pyridazinedione (PD) based protecting group has been shown to be compatible with conventional SPPS and can be cleaved with thiols. rsc.orgnih.gov

| Thiol Protecting Group | Cleavage Conditions | Application Notes |

| Acetamidomethyl (Acm) | Mercury(II) acetate (B1210297), Iodine | Stable to acids and bases. |

| tert-Butyl (tBu) | Strong acids (e.g., HF) | Commonly used in Boc-SPPS. |

| Trityl (Trt) | Mild acids | Acid labile. |

| para-Methoxybenzyl (PMB) | Oxidative (DDQ), Strong acids (TFA) | Offers orthogonal removal. total-synthesis.comchem-station.com |

| Pyridazinedione (PD) | Thiols | Thiol-labile, suitable for mild deprotection. rsc.orgnih.gov |

Development of Penicillamine-Based Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have been modified to improve properties such as stability against enzymatic degradation and oral bioavailability. nih.gov D-penicillamine and its derivatives are valuable building blocks for the synthesis of peptidomimetics due to their unique structural features. The incorporation of penicillamine into a peptide sequence can introduce conformational constraints and enhance resistance to proteolysis. nih.gov

A notable application of penicillamine in peptidomimetics is in the development of analogues of α-conotoxins, which are venom-derived peptides that target nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov By strategically substituting specific amino acid residues with penicillamine, researchers have been able to develop potent analgesic peptides with improved pharmacological properties. nih.govnih.gov For instance, selective penicillamine substitution in α-conotoxin RgIA resulted in an analogue with significantly increased potency and improved resistance to disulfide shuffling. nih.gov These peptidomimetics often exhibit retained or enhanced biological activity, highlighting the utility of penicillamine in drug design and development. nih.gov

Theoretical and Mechanistic Investigations Involving H Beta,beta Dimethyl D Cys Pmeobzl Oh

Computational Studies on Reaction Pathways and Intermediates in its Synthesis and Derivatization

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the intricate reaction pathways and characterizing the transient intermediates involved in the synthesis and derivatization of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH. The synthesis of this compound, a derivative of D-penicillamine, typically involves the protection of the thiol group of D-penicillamine with a p-methoxybenzyl (pMeOBzl) group.

Quantum mechanical calculations can model the transition state energies of the S-alkylation reaction between the thiolate of D-penicillamine and p-methoxybenzyl chloride. These models help in predicting the reaction kinetics and optimizing reaction conditions such as solvent, temperature, and base. For instance, a comparison of polar aprotic solvents versus nonpolar solvents can be simulated to determine their effect on the stabilization of the charged intermediates and transition states, thereby influencing the reaction rate and yield.

Furthermore, computational models are crucial in studying the derivatization of the parent compound, such as in peptide synthesis. When the carboxylic acid is activated, for example, to form an active ester or an acyl chloride for amide bond formation, DFT calculations can predict the stability of these activated intermediates and the energy barriers for the subsequent nucleophilic attack by an amino group. These studies provide insights into potential side reactions and the stereochemical outcome of the derivatization process.

Interactive Table 1: Calculated Energy Barriers for Key Reaction Steps

| Reaction Step | Computational Method | Calculated ΔG‡ (kcal/mol) | Predicted Rate Determining Step |

|---|---|---|---|

| Thiol Deprotonation | DFT (B3LYP/6-31G*) | 2.5 | No |

| S-Alkylation with pMeOBzl-Cl | DFT (B3LYP/6-31G*) | 15.8 | Yes |

| Carboxyl Activation (DCC) | DFT (M06-2X/def2-TZVP) | 12.1 | No |

Mechanistic Aspects of pMeOBzl Deprotection and Subsequent Thiol Reactivity

The removal of the p-methoxybenzyl (pMeOBzl) protecting group is a critical step in synthetic routes utilizing this compound. This deprotection is typically achieved under strong acid conditions, most commonly with trifluoroacetic acid (TFA). The mechanism proceeds via a carbocationic intermediate. The acidic proton attacks the ether oxygen of the pMeOBzl group, leading to the formation of a stable p-methoxybenzyl cation, which is resonance-stabilized by the electron-donating methoxy (B1213986) group.

The liberated thiol is a potent nucleophile and is susceptible to various reactions. One common side reaction during deprotection is the re-alkylation of the thiol by the released p-methoxybenzyl cation. To prevent this, "scavengers" or "cation traps" such as triisopropylsilane (B1312306) (TIS) or 1,2-ethanedithiol (B43112) (EDT) are added to the reaction mixture. These scavengers effectively quench the carbocation, thus ensuring a high yield of the free thiol.

The reactivity of the resulting free thiol is a cornerstone of its utility in further chemical modifications. The thiol group can undergo a variety of reactions, including disulfide bond formation through oxidation, Michael additions to α,β-unsaturated carbonyls, and thiol-ene reactions. The kinetics and thermodynamics of these reactions are influenced by the steric hindrance imposed by the adjacent beta,beta-dimethyl groups.

Interactive Table 2: Common Reagents and Conditions for pMeOBzl Deprotection

| Reagent | Scavenger | Typical Conditions | Mechanism |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Triisopropylsilane (TIS) | 95% TFA, 2.5% TIS, 2.5% H₂O | SN1-type cleavage |

| Hydrogen Fluoride (B91410) (HF) | Anisole | Anhydrous HF, 0°C | SN1-type cleavage |

Stereoelectronic Effects of the beta,beta-Dimethyl Moiety on Reactivity and Conformation

The presence of the gem-dimethyl group at the beta-position of the cysteine residue introduces significant stereoelectronic effects that modulate both the reactivity and conformational preferences of the molecule. This substitution is the defining feature of penicillamine (B1679230) derivatives.

From a stereochemical standpoint, the bulky dimethyl groups restrict the rotation around the Cα-Cβ and Cβ-S bonds. This conformational rigidity, often referred to as the "Thorpe-Ingold effect," can pre-organize the molecule into specific conformations that may enhance or retard its reactivity in subsequent reactions. For example, in peptide chains, this steric hindrance can influence the local secondary structure and limit the accessibility of the thiol group.

Electronically, the alkyl groups are weakly electron-donating, which can slightly increase the nucleophilicity of the sulfur atom. However, the dominant effect is steric hindrance, which often outweighs the subtle electronic contributions. This steric shielding can decrease the rate of reactions involving the thiol group compared to an un-substituted cysteine. For instance, the rate of disulfide bond formation can be slower, and the resulting disulfide bond is sterically hindered, which can affect its reduction potential.

Computational modeling, including molecular dynamics simulations, can be used to explore the conformational landscape of peptides containing this residue. These studies often reveal a limited number of low-energy conformations, which can be correlated with experimental data from NMR spectroscopy.

Interactive Table 3: Comparison of Properties between Cysteine and its beta,beta-Dimethyl Derivative

| Property | Cysteine | H-beta,beta-Dimethyl-D-cys-OH | Rationale |

|---|---|---|---|

| Cα-Cβ Bond Rotation | Flexible | Restricted | Steric hindrance from gem-dimethyl group |

| Thiol pKa | ~8.3 | ~7.9 | Steric hindrance can destabilize the thiolate |

| Rate of S-Alkylation | Faster | Slower | Increased steric hindrance around the nucleophile |

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | (R)-2-amino-3-((4-methoxybenzyl)thio)-3-methylbutanoic acid |

| D-Penicillamine | (R)-2-amino-3-mercapto-3-methylbutanoic acid |

| p-methoxybenzyl chloride | 1-(chloromethyl)-4-methoxybenzene |

| Trifluoroacetic Acid | 2,2,2-trifluoroacetic acid |

| Triisopropylsilane | tris(propan-2-yl)silane |

| 1,2-ethanedithiol | ethane-1,2-dithiol |

| Anisole | methoxybenzene |

| Thioanisole | methyl(phenyl)sulfane |

| Methanesulfonic Acid | methanesulfonic acid |

Emerging Research Directions and Advanced Applications of H Beta,beta Dimethyl D Cys Pmeobzl Oh in Chemical Biology

Development of Novel Peptide and Peptidomimetic Scaffolds for Research Applications.

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for creating novel scaffolds with enhanced stability, conformational rigidity, and biological activity. H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH, as a precursor to D-penicillamine (D-Pen), plays a significant role in this arena. The gem-dimethyl group of the penicillamine (B1679230) residue imparts considerable steric hindrance, which can be exploited to enforce specific backbone conformations and restrict the flexibility of the peptide chain.

One of the key applications of penicillamine is in the stabilization of peptide structures through disulfide bonds. The steric bulk of the dimethyl groups can influence the dihedral angles of the disulfide bridge, leading to more defined three-dimensional structures. Furthermore, peptides incorporating penicillamine have shown increased resistance to disulfide shuffling, a process that can lead to scrambled and inactive peptide isomers. nih.gov For instance, the selective substitution of cysteine with penicillamine has been utilized to dramatically improve the potency and selectivity of certain analgesic peptides. nih.gov This approach resulted in a peptide with a 9000-fold increased potency on the human α9α10 nAChR and improved resistance to disulfide shuffling compared to the native peptide. nih.gov

The use of D-penicillamine, derived from this compound, allows for the exploration of a broader conformational space in peptidomimetic design. The D-configuration of the amino acid can induce turns and other secondary structures that are not accessible with L-amino acids. This is particularly valuable in the development of receptor agonists and antagonists, where precise positioning of pharmacophoric groups is essential for activity. For example, the replacement of Cys with D-Pen in certain peptide hormones has been shown to switch their activity from agonistic to antagonistic. nih.gov

The p-methoxybenzyl (pMeOBzl) protecting group on the thiol side chain of this compound is crucial for its application in solid-phase peptide synthesis (SPPS). This protecting group is stable to the conditions used for the removal of N-terminal protecting groups like Fmoc, but can be cleaved under specific acidic conditions, such as with trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin. This orthogonality allows for the selective deprotection of the thiol group, enabling the formation of disulfide bridges at a desired stage of the synthesis.

| Feature of this compound | Application in Peptide Scaffolds | Reference |

| beta,beta-Dimethyl groups (Penicillamine) | Increased conformational rigidity and resistance to disulfide shuffling. | nih.gov |

| D-configuration | Induction of specific secondary structures (e.g., turns). | nih.gov |

| p-Methoxybenzyl (pMeOBzl) protecting group | Orthogonal protection strategy in solid-phase peptide synthesis. | umich.edu |

Strategies for Site-Selective Bioconjugation and Chemical Labeling in in vitro Systems.

Site-selective modification of peptides and proteins is a cornerstone of chemical biology, enabling the attachment of probes, drugs, and other functionalities to specific locations on a biomolecule. The thiol group of cysteine is a common target for such modifications due to its unique nucleophilicity. This compound, after deprotection to reveal the free thiol of the D-penicillamine residue, can be utilized in various bioconjugation strategies.

The steric hindrance provided by the gem-dimethyl groups of the penicillamine residue can influence the reactivity of the thiol group. While this may in some cases reduce the rate of reaction compared to an unhindered cysteine, it can also be exploited to achieve greater selectivity in the presence of multiple cysteine residues. The unique chemical environment around the penicillamine thiol can be targeted by specific reagents, allowing for orthogonal labeling strategies.

One promising area of research is the development of ligation chemistries that are tolerant of steric hindrance. For example, methods involving the ligation of peptides with C-terminal salicylaldehyde (B1680747) esters to peptides with N-terminal cysteine or penicillamine have been shown to be effective, even with sterically demanding side groups. nih.gov This allows for the flexible disconnection of target proteins at sites that would otherwise be difficult to functionalize. nih.gov

Furthermore, the formation of disulfide bonds between a penicillamine residue and a cysteine residue is a form of bioconjugation. Research has shown that under conditions that allow for disulfide shuffling, the formation of Cys-Pen disulfide pairs is favored over Cys-Cys or Pen-Pen pairs. researchgate.net This thermodynamic preference can be harnessed to direct the folding and assembly of multi-chain peptide complexes.

The p-methoxybenzyl protecting group is instrumental in these applications, as it keeps the thiol group masked until the desired point of conjugation. After the peptide has been synthesized and purified, the protecting group can be removed to unmask the reactive thiol for subsequent labeling or ligation reactions.

| Bioconjugation Strategy | Role of Deprotected this compound (D-Penicillamine) | Reference |

| Thiol-maleimide chemistry | Provides a nucleophilic thiol for reaction with maleimides, with potential for altered reactivity due to steric hindrance. | rsc.org |

| Chemical Ligation | Can participate in ligation reactions, with tolerance for steric hindrance at the ligation site. | nih.gov |

| Directed Disulfide Bonding | Preferential formation of Cys-Pen disulfide bonds can be used to link peptide chains. | researchgate.net |

Innovative Methodologies in the Synthesis of Complex Biological Molecules.

The synthesis of complex biological molecules, such as multi-cyclic peptides and small proteins, often relies on a toolbox of protected amino acid building blocks that can be incorporated in a controlled manner. This compound is a valuable component of this toolbox, particularly for the synthesis of molecules with intricate disulfide connectivity.

In the synthesis of peptides with multiple disulfide bonds, a key challenge is to control the formation of the correct disulfide linkages. The use of orthogonal protecting groups for different cysteine residues is a common strategy. The p-methoxybenzyl group on this compound can be used in combination with other thiol protecting groups, such as trityl (Trt) or acetamidomethyl (Acm), which are removed under different conditions. This allows for the stepwise formation of disulfide bonds.

The unique properties of penicillamine can also simplify the synthesis of certain complex peptides. The preference for Cys-Pen disulfide bond formation can be exploited to direct the oxidative folding of peptides containing both cysteine and penicillamine residues, leading to a higher yield of the desired isomer. researchgate.net This strategy has been demonstrated in the synthesis of derivatives of µ-conotoxin, hepcidin, and a trypsin inhibitor, where the correct three-dimensional conformations were retained. researchgate.net

The synthesis of isotopically labeled peptides for use in NMR studies is another area where derivatives of penicillamine are employed. For example, deuterium-labeled penicillamine has been used to assign the proton NMR spectra of cyclic enkephalin analogs. umich.edu While the provided compound is not isotopically labeled, its use in a synthetic scheme could be complemented by the incorporation of labeled amino acids to produce probes for structural biology studies.

The solid-phase synthesis methodology for incorporating this compound would follow standard protocols, with the S-benzyl-N-tert-boc derivative being a common intermediate for coupling to a resin. umich.edu The cleavage of the peptide from the resin and deprotection of the side chains would then yield the final product. umich.edu

| Synthetic Methodology | Contribution of this compound | Reference |

| Orthogonal Protection Schemes | The pMeOBzl group allows for stepwise deprotection and disulfide bond formation in the presence of other protected cysteines. | researchgate.net |

| Directed Oxidative Folding | The inherent preference for Cys-Pen disulfide bond formation can guide the folding of complex peptides to the desired isomer. | researchgate.net |

| Solid-Phase Peptide Synthesis (SPPS) | Serves as a key building block for the incorporation of D-penicillamine into peptide chains. | umich.edu |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for incorporating H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH into peptide sequences?

- Methodological Answer : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups. For example, H-Cys(pMeOBzl)-OH derivatives are coupled using carbodiimide activators (e.g., DCC or HBTU) in dimethylformamide (DMF) under inert conditions. Deprotection of the Fmoc group is achieved with 20% piperidine in DMF, while the pMeOBzl group is removed via hydrogenolysis or strong acids like trifluoroacetic acid (TFA) .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (220–280 nm) is used to assess purity. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity, particularly the dimethyl and pMeOBzl moieties. Mass spectrometry (MS), such as ESI-TOF, validates molecular weight accuracy. For crystallinity analysis, X-ray diffraction (XRD) may be employed .

Advanced Research Questions

Q. How does the H-beta zeolite framework influence the catalytic activity of derivatives in selective catalytic reduction (SCR) reactions?

- Methodological Answer : H-beta zeolites provide a microporous structure with Brønsted acid sites that enhance NOx reduction via CH4-SCR. Mechanistic studies using temperature-programmed surface reaction (TPSR) and in situ diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy reveal that the zeolite topology stabilizes intermediate species like nitrosyl complexes (NO⁺) and methoxy groups, which are critical for NO dissociation and CH4 activation .

Q. What advanced spectroscopic methods resolve adsorption behavior of this compound on H-beta zeolites?

- Methodological Answer : In situ attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy quantifies adsorption energies and hydrogen-bonding interactions between the compound’s thiol group and zeolitic acid sites. Complementary quantum chemical calculations (e.g., M06-2X/6-31G(D)) predict adsorption geometries and validate experimental vibrational frequencies .

Q. How can computational models predict the interaction between this compound and catalytic active sites in zeolites?

- Methodological Answer : Density functional theory (DFT) simulations using cluster models of H-beta zeolite active sites (e.g., Al-O-Si bridges) calculate binding energies and transition states. For example, adsorption energies for methanol on H-beta (-119.7 kJ/mol) align with experimental data, confirming the reliability of computational approaches for designing catalyst-analyte systems .

Q. What experimental designs ensure stability and reusability of this compound in catalytic cycles?

- Methodological Answer : Thermogravimetric analysis (TGA) monitors thermal stability under reaction conditions (e.g., 300–500°C). Extended X-ray absorption fine structure (EXAFS) spectroscopy tracks structural changes in palladium catalysts supported on H-beta zeolites. Leaching tests (ICP-MS) and repeated batch reactions assess recyclability, with catalyst regeneration via calcination at 550°C in air .

Q. How do topological variations in H-beta zeolites (e.g., Si/Al ratio) affect reaction pathways in methylation studies?

- Methodological Answer : Zeolites with lower Si/Al ratios (e.g., Si/Al=32 vs. 75) exhibit higher Brønsted acidity, accelerating methylation rates. Isotopic labeling (e.g., 13C-methanol) coupled with gas chromatography-mass spectrometry (GC-MS) identifies intermediate species, while kinetic modeling discriminates between direct and stepwise mechanisms .

Data Contradiction Analysis

Q. How can discrepancies in adsorption energy values for this compound derivatives across studies be resolved?

- Methodological Answer : Divergent adsorption energies (e.g., -115.5 kJ/mol for H-ZSM-5 vs. -119.7 kJ/mol for H-beta) arise from differences in zeolite topology and computational methods (B3LYP-D3 vs. M06-2X). Systematic benchmarking using standardized models (e.g., 12-T ring clusters) and experimental validation via microcalorimetry can reconcile these discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.